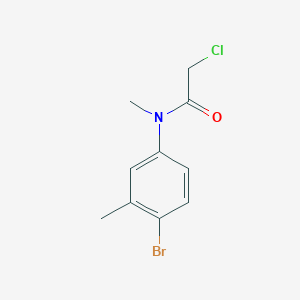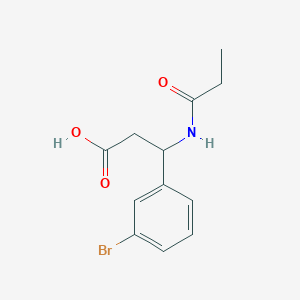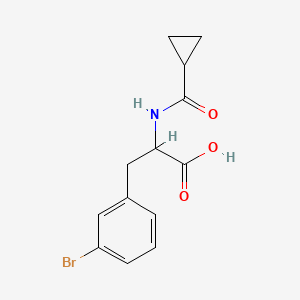![molecular formula C20H20N2O B7628145 N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, also known as BIEP, is a compound that has been extensively studied for its potential use in scientific research. BIEP is a synthetic derivative of the naturally occurring compound indole, and its unique structure makes it a valuable tool for investigating various biological processes.
作用機序
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide's mechanism of action is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. This receptor is known to play a role in the regulation of various ion channels and signaling pathways, and N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide's binding to the receptor may enhance or inhibit these processes depending on the specific context.
Biochemical and Physiological Effects
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include changes in calcium signaling, modulation of ion channels, and alterations in synaptic plasticity. N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has also been shown to have neuroprotective effects in certain contexts, potentially through its interaction with the sigma-1 receptor.
実験室実験の利点と制限
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide's unique structure and sigma-1 receptor affinity make it a valuable tool for investigating various biological processes. Its synthetic nature also allows for precise control over its chemical properties and concentration, which can be useful for designing experiments. However, N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide's mechanism of action is not fully understood, and its effects may vary depending on the specific context and experimental conditions.
将来の方向性
There are a number of potential future directions for N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide research. One area of interest is its potential use in treating neurodegenerative diseases, as it has shown promise in animal models of Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action and its effects on various cellular processes could lead to new insights into the functioning of the sigma-1 receptor and other related proteins. Finally, the development of new synthetic derivatives of N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide could lead to even more precise control over its chemical properties and potential therapeutic applications.
合成法
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process involving the condensation of benzylamine and indole-3-acetaldehyde, followed by a Wittig reaction to form the prop-2-enamide moiety. The final product is obtained through purification and characterization using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neuroprotection. N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-20(23)22(15-16-8-4-3-5-9-16)13-12-17-14-21-19-11-7-6-10-18(17)19/h2-11,14,21H,1,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUZPBCGTWLMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=CNC2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)



![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)

![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)

![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)